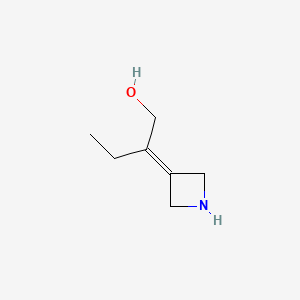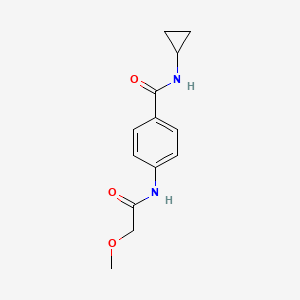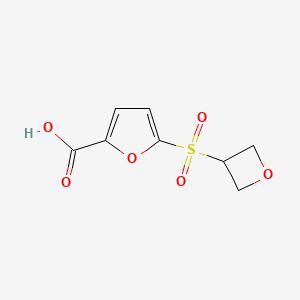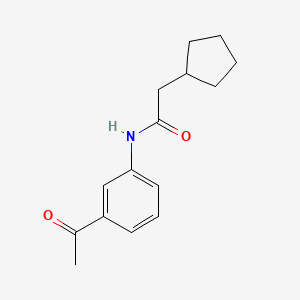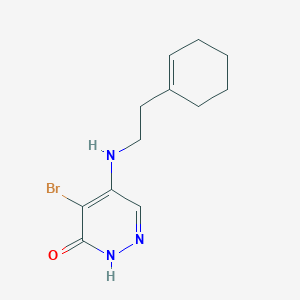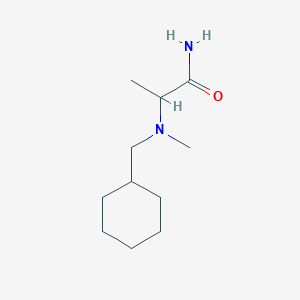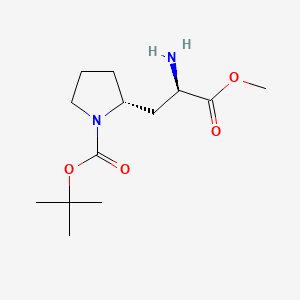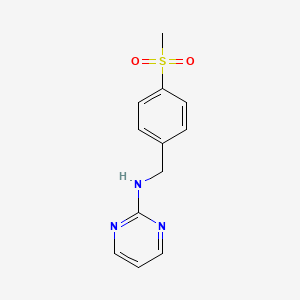
n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine: is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further linked to a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate methylthio-pyrimidine hydroiodides. These intermediates are dissolved in dichloromethane (CH₂Cl₂) and cooled to 0°C. 3-chloroperoxybenzoic acid (77%) is then added slowly with stirring and cooling to oxidize the methylthio group to a methylsulfonyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: 3-chloroperoxybenzoic acid for oxidation reactions.
Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent for these reactions.
Major Products: The major product formed from the oxidation reaction is the methylsulfonyl derivative of the pyrimidine compound.
Scientific Research Applications
Chemistry: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of derivatives with potential pharmacological activities .
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antitrypanosomal and antiplasmodial agents. It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing good antitrypanosomal and antiplasmodial activities .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, the compound may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .
Comparison with Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Sulfonamide-based indole analogs: These compounds also contain a sulfonamide group and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is unique due to the presence of both the methylsulfonyl group and the pyrimidine ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-[(4-methylsulfonylphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-18(16,17)11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
InChI Key |
HVTLNSYKUXTXNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
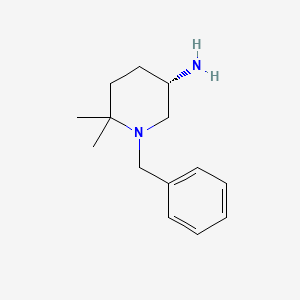
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
